WYE-354
Descripción general
Descripción
WYE-354 es un potente e inhibitor selectivo de la diana de rapamicina en mamíferos (mTOR), que compite con el ATP. Tiene una IC50 bioquímica de 5 nM contra mTOR y muestra alta especificidad hacia la familia PI3K . Este compuesto es conocido por su capacidad de inhibir tanto el complejo 1 de mTOR (mTORC1) como el complejo 2 de mTOR (mTORC2), lo que lo convierte en una herramienta valiosa en la investigación y terapia del cáncer .
Aplicaciones Científicas De Investigación
WYE-354 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la biología y la terapia del cáncer. Se ha demostrado que inhibe la proliferación de varias líneas celulares de cáncer, incluidas MDA-MB-468 y U87MG, al bloquear las vías de señalización de mTOR . Además, this compound se ha utilizado para estudiar el papel de mTOR en la autofagia, la apoptosis y la regulación del ciclo celular . Los estudios in vivo han demostrado su eficacia en la reducción del crecimiento tumoral en modelos animales, lo que lo convierte en un candidato prometedor para su posterior desarrollo como agente anticancerígeno .
Análisis Bioquímico
Biochemical Properties
Methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, such as mTOR (mechanistic target of rapamycin), by binding to their active sites . The inhibition of mTOR can lead to a decrease in the phosphorylation of downstream substrates, affecting various cellular processes. Additionally, the compound’s interaction with other proteins and enzymes can modulate their activity, further influencing biochemical pathways.
Cellular Effects
The effects of methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate on cells are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting mTOR, the compound can reduce the proliferation of cancer cell lines, such as MDA-MB-468 and U87MG . This inhibition affects the phosphorylation of key proteins involved in cell growth and survival, leading to altered cellular functions. Furthermore, the compound’s impact on gene expression can result in changes in the expression levels of various genes, thereby affecting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of target enzymes, such as mTOR, where it acts as an ATP-competitive inhibitor . This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the enzyme’s activity. Additionally, the compound can interact with other proteins and enzymes, leading to changes in their activity and subsequent effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged inhibition of target enzymes . Over time, the compound may degrade, leading to a decrease in its inhibitory effects. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, but these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its inhibitory effects. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
Methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites in cells and tissues. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation, which help to convert the compound into more water-soluble forms for excretion.
Transport and Distribution
The transport and distribution of methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity, molecular size, and affinity for transporters. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, the compound may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with target enzymes and proteins. The subcellular localization can influence the compound’s efficacy and specificity, making it an important factor to consider in biochemical studies.
Métodos De Preparación
El nombre químico de WYE-354 es 4-[6-[4-(metoxicarbonilamino)fenil]-4-morfolin-4-ilpirazolo[3,4-d]pirimidin-1-il]piperidina-1-carboxilato de metilo . El compuesto se sintetiza típicamente en un entorno de laboratorio utilizando técnicas de síntesis orgánica estándar, incluida la utilización de grupos protectores, reacciones de acoplamiento y pasos de purificación
Análisis De Reacciones Químicas
WYE-354 experimenta diversas reacciones químicas, principalmente relacionadas con su interacción con mTOR y las vías relacionadas. Se sabe que inhibe la fosforilación de sustratos, como p-4E-BP1 T37/46 y p-Akt S473 por mTORC1 y mTORC2 . Los reactivos comunes utilizados en estas reacciones incluyen ATP y varios sustratos de quinasa. Los principales productos formados a partir de estas reacciones son proteínas fosforiladas, que son críticas para la señalización celular y la regulación del crecimiento .
Mecanismo De Acción
El mecanismo de acción de WYE-354 implica su unión al sitio de unión al ATP de mTOR, inhibiendo así su actividad quinasa . Esta inhibición evita la fosforilación de las dianas aguas abajo, como p-4E-BP1 y p-Akt, que son esenciales para el crecimiento y la supervivencia celular . Al bloquear estas vías, this compound induce el arresto del ciclo celular y la apoptosis en las células cancerosas . Además, se ha demostrado que this compound interactúa con el transportador ABCB1, lo que puede afectar su eficacia en las células cancerosas multirresistentes a los fármacos .
Comparación Con Compuestos Similares
WYE-354 es único por su alta especificidad y potencia como inhibidor de mTOR. Compuestos similares incluyen otros inhibidores de mTOR como rapamicina, everolimus y temsirolimus . This compound difiere de estos compuestos en su capacidad para inhibir tanto mTORC1 como mTORC2, mientras que la rapamicina y sus análogos se dirigen principalmente a mTORC1 . Esta doble inhibición hace que this compound sea un inhibidor más completo de la señalización de mTOR, lo que podría conducir a terapias anticancerosas más efectivas .
Propiedades
IUPAC Name |
methyl 4-[6-[4-(methoxycarbonylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O5/c1-34-23(32)26-17-5-3-16(4-6-17)20-27-21(29-11-13-36-14-12-29)19-15-25-31(22(19)28-20)18-7-9-30(10-8-18)24(33)35-2/h3-6,15,18H,7-14H2,1-2H3,(H,26,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXHGCRIEAKIBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)C(=O)OC)C(=N2)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657912 | |
Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062169-56-5 | |
Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.